1-(2,4-dimethoxyphenyl)-1H-tetrazole
Overview
Description
1-(2,4-dimethoxyphenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.08037557 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrazole Derivatives in Medicinal Chemistry
Tetrazole derivatives, including 1-(2,4-dimethoxyphenyl)-1H-tetrazole, are crucial in medicinal chemistry and drug design due to their bioisosterism with carboxylic acid and amide moieties, metabolic stability, and other beneficial physicochemical properties. Their exact binding mode and chemical behavior in medicinal applications, however, are not fully understood. Multicomponent reaction (MCR) chemistry provides access to these compounds, offering novelty, diversity, and complexity (Neochoritis, Zhao, & Dömling, 2019).
Synthesis and Characterization of Tetrazole Ligands
The synthesis of tetrazole ligands, including those with 5-aryloxytetrazoles (e.g., 2,6-dimethoxyphenoxy), has been achieved through reactions involving phenol derivatives and cyanogen bromide. These ligands' reactions with silver and mercury salts in methanol have been characterized by various spectroscopy methods (Dadrass, Pesyan, & Sarikhani, 2011).
Structural Studies and Crystallography
Structural studies of tetrazole derivatives, including variants like (Z)-5-[2-(benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole, reveal insights into their molecular arrangements. These molecules are linked into hydrogen-bonded chains, which are crucial for understanding their properties and potential applications (Penthala, Yadlapalli, Parkin, & Crooks, 2016).
Application in Energetic Materials
Tetrazole derivatives, like this compound, are researched for their potential use in energetic materials. This includes studying their synthesis, characterization, and investigation of their energetic properties through techniques like DSC and bomb calorimetric measurements, which are essential for understanding their suitability as energetic compounds (Heppekausen, Klapötke, & Sproll, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-7-3-4-8(9(5-7)15-2)13-6-10-11-12-13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYJDATGDICED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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